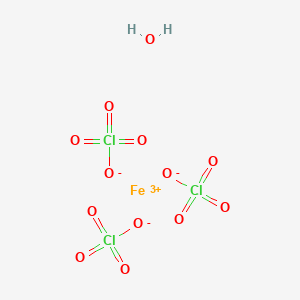
4-Carbethoxyhexafluorobutyryl chloride
Overview
Description
4-Carbethoxyhexafluorobutyryl chloride, also known as this compound, is a useful research compound. Its molecular formula is C7H5ClF6O3 and its molecular weight is 286.55 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Halogenated - Hydrocarbons, Fluorinated - Fluorocarbons - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Analytical Procedures in Toxicology
4-Carbethoxyhexafluorobutyryl chloride has been utilized in analytical toxicology for the quantitation of substances like methamphetamine and amphetamine in urine. It offers advantages over other derivatizing agents due to its stable derivatives and higher mass fragmentation pattern, which helps in eliminating potential interferences from similar compounds (Czarny & Hornbeck, 1989).
Antimicrobial Activity
This chemical has been used in the synthesis of compounds with antimicrobial properties. Derivatives of this compound have shown activity against various microorganisms like Staphylococcus aureus and Candida albicans, indicating its potential in developing new antimicrobial agents (Ateş, Altintaş, & Ötük, 2000).
Drug Metabolism Studies
The compound is used in studies related to drug metabolism. For example, it has been employed in the analysis of phenmetrazine metabolism, where its derivatization properties have helped in achieving better quantitation and identification in mass spectrometric analysis (Dasgupta, Hart, Humphrey, & Blackwell, 1998).
Urinary Biomarker Analysis
In the analysis of urinary biomarkers for benzene exposure, this compound has been used to derivatize urinary phenols. This has led to enhanced chromatographic properties and unambiguous identification of these compounds, crucial in occupational and environmental health studies (Dasgupta, Blackwell, & Burns, 1997).
Differentiating Sympathomimetic Amines
This chemical plays a role in distinguishing sympathomimetic amines from amphetamine and methamphetamine in urine, crucial in forensic toxicology. It helps in resolving issues related to identical base peak ions of different drugs, thereby aiding in the accurate identification of substances in toxicological screenings (Thurman, Pedersen, Stout, & Martin, 1992).
Safety and Hazards
4-Carbethoxyhexafluorobutyryl chloride is classified as causing burns (R34) . In case of contact with eyes, it is advised to rinse immediately with plenty of water and seek medical advice . Suitable protective clothing, gloves, and eye/face protection should be worn . In case of an accident or if you feel unwell, seek medical advice immediately (show the label where possible) .
Future Directions
Mechanism of Action
Target of Action
It has been used in the derivatization of ethylene glycol , suggesting that it may interact with this compound or similar molecules in biological systems.
Mode of Action
It is known to be used in the derivatization of ethylene glycol . This suggests that it may react with ethylene glycol or similar molecules to form a derivative, which could then be detected or analyzed more easily.
Pharmacokinetics
It has been identified in human blood , suggesting that it can be absorbed and distributed in the body
Result of Action
Its primary known application is in the derivatization of ethylene glycol , which suggests that it may facilitate the detection or analysis of this compound.
Biochemical Analysis
Biochemical Properties
It has been used as a derivatizing reagent in the analysis of ethylene glycol . This suggests that it may interact with certain enzymes, proteins, and other biomolecules in the context of biochemical reactions .
Molecular Mechanism
It has been used as a derivatizing reagent in the analysis of ethylene glycol, suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules .
Temporal Effects in Laboratory Settings
It has been used as a derivatizing reagent in the analysis of ethylene glycol, suggesting that it may have certain stability and degradation characteristics .
Metabolic Pathways
It has been used as a derivatizing reagent in the analysis of ethylene glycol, suggesting that it may interact with certain enzymes or cofactors .
Properties
IUPAC Name |
ethyl 5-chloro-2,2,3,3,4,4-hexafluoro-5-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF6O3/c1-2-17-4(16)6(11,12)7(13,14)5(9,10)3(8)15/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLRXGDHRDQKNGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C(C(=O)Cl)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80171484 | |
| Record name | 4-Carbethoxyhexafluorobutyryl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80171484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18381-53-8 | |
| Record name | 4-Carbethoxyhexafluorobutyryl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018381538 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Carbethoxyhexafluorobutyryl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80171484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl hexafluoroglutaryl chloride 97% | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















